Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Description
Overview of Tetrazole-Substituted Phenoxyalkanoate Compounds
Tetrazole-substituted phenoxyalkanoate compounds constitute a distinctive class of organic molecules that combine the biological activity potential of tetrazole rings with the structural versatility of phenoxyalkanoate frameworks. These compounds are characterized by their five-membered heterocyclic tetrazole rings containing four nitrogen atoms and one carbon atom, which are covalently attached to phenoxy groups that are further connected to alkanoate ester moieties. The tetrazole moiety in these compounds serves as a bioisostere for carboxylic acid groups, often exhibiting enhanced metabolic stability and altered pharmacokinetic properties compared to their carboxylic acid counterparts.
The phenoxyalkanoate backbone in these compounds provides structural similarity to well-known herbicidal agents, particularly those belonging to the aryloxyphenoxypropionate family of acetyl-coenzyme A carboxylase inhibitors. This structural relationship has made tetrazole-substituted phenoxyalkanoate compounds subjects of intense research interest, as they represent potential alternatives or improvements to existing chemical entities. The combination of tetrazole and phenoxyalkanoate functionalities creates compounds with unique electronic properties, influenced by the electron-withdrawing nature of the tetrazole ring and the flexibility provided by the ether linkage in the phenoxy group.
Research has demonstrated that tetrazole-substituted phenoxyalkanoate compounds can exhibit diverse biological activities, including antimicrobial properties, enzyme inhibition capabilities, and potential pharmaceutical applications. The tetrazole ring's ability to participate in hydrogen bonding interactions and its capacity to mimic carboxylate groups in biological systems makes these compounds particularly valuable in medicinal chemistry applications. Furthermore, the ester functionality in the alkanoate portion provides opportunities for prodrug strategies, where the ester can be hydrolyzed in vivo to release the corresponding carboxylic acid.
Historical Context and Discovery
The development of tetrazole-substituted phenoxyalkanoate compounds emerged from the convergence of two major areas of chemical research: tetrazole chemistry and phenoxy herbicide development. Tetrazole chemistry has its origins in the early 20th century, with the fundamental [3+2] cycloaddition reaction between nitriles and azides first described by Hantzsch and Vagt in 1901. This foundational reaction established the basic synthetic methodology for creating tetrazole rings, which would later become a cornerstone of modern heterocyclic chemistry.
The specific synthesis of 5-phenyltetrazole derivatives gained momentum in the latter half of the 20th century, with various catalytic methods being developed to improve yields and reaction conditions. Green catalytic synthesis processes were introduced, employing recoverable catalysts and environmentally friendly solvents to achieve yields reaching up to 88% in the production of 5-phenyltetrazole derivatives. These synthetic advances provided the foundation for creating more complex tetrazole-containing molecules, including phenoxyalkanoate derivatives.
Parallel developments in phenoxy herbicide chemistry, particularly the aryloxyphenoxypropionate family of compounds, provided another crucial element in the historical development of tetrazole-substituted phenoxyalkanoate compounds. The discovery that compounds such as quizalofop-P-ethyl could selectively inhibit acetyl-coenzyme A carboxylase in grass species while remaining inactive against broadleaf plants opened new avenues for research into related structural motifs. This selectivity mechanism, based on targeting specific isoforms of acetyl-coenzyme A carboxylase present in plastids, suggested that structural modifications to these phenoxyalkanoate frameworks could yield compounds with novel biological activities.
The synthesis of this compound and related compounds represents a relatively recent development in this historical timeline, emerging from efforts to combine the favorable properties of tetrazole heterocycles with the proven biological activity frameworks of phenoxyalkanoate compounds. This synthetic convergence was facilitated by advances in multicomponent reaction chemistry and improved understanding of tetrazole synthetic methodologies.
Nomenclature and Structural Features
This compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 790232-42-7. The molecular formula C₁₂H₁₄N₄O₃ reflects the presence of twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, yielding a molecular structure with significant complexity and multiple functional groups.
The structural architecture of this compound can be deconstructed into several key components that define its chemical behavior and potential applications. The core tetrazole ring, specifically the 1H-tetrazol-1-yl substituent, provides a five-membered heterocyclic system with substantial electronic influence on the overall molecule. This tetrazole ring is directly attached to the para position of a benzene ring, creating a tetrazol-1-yl-phenyl system that serves as a key structural motif. The phenyl ring is connected through an ether linkage to a propanoate ester, specifically at the 2-position of the propanoic acid derivative.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Tetrazole Ring | 1H-tetrazol-1-yl | C₁H₁N₄ |
| Phenyl Bridge | 4-substituted benzene | C₆H₄ |
| Ether Linkage | Phenoxy connection | O |
| Propanoate Ester | Ethyl propanoate | C₅H₉O₂ |
The tetrazole ring's tautomeric forms contribute to the compound's chemical versatility, with the 1H-tetrazole and 2H-tetrazole forms potentially existing in equilibrium under different conditions. The electron-withdrawing nature of the tetrazole ring influences the electronic density of the attached phenyl system, potentially affecting both chemical reactivity and biological activity. The ether linkage provides conformational flexibility while maintaining electronic communication between the aromatic tetrazole-phenyl system and the aliphatic ester portion of the molecule.
The ethyl ester functionality serves multiple purposes in the compound's design, providing lipophilicity for membrane permeation while also serving as a potential prodrug mechanism through ester hydrolysis to the corresponding carboxylic acid. The stereochemistry at the 2-position of the propanoate ester introduces an additional element of structural complexity, though the specific stereochemical configuration may influence biological activity patterns, as observed in related phenoxyalkanoate herbicides where the (R)-enantiomer typically exhibits enhanced activity.
Relevance in Contemporary Chemical Research
Contemporary chemical research has positioned this compound as a compound of multifaceted interest, spanning synthetic methodology development, structure-activity relationship studies, and potential pharmaceutical applications. The compound serves as a representative example of how modern synthetic chemistry can combine established heterocyclic frameworks with proven biological activity scaffolds to create novel molecular entities with enhanced or modified properties.
In the realm of synthetic methodology, this compound has contributed to advancing multicomponent reaction strategies for tetrazole synthesis. Research has demonstrated that tetrazole-containing compounds can be efficiently prepared through [3+2] cycloaddition reactions using improved catalytic systems, including cobalt-based catalysts that enable room-temperature synthesis with enhanced yields. These methodological advances have particular relevance for creating libraries of tetrazole-substituted compounds for biological screening and structure-activity relationship studies.
The compound's relevance extends to pharmaceutical research, where tetrazole-containing molecules have gained recognition as important pharmacophores due to their ability to serve as carboxylic acid bioisosteres while offering improved metabolic stability. Recent investigations have explored similar tetrazole-substituted phenoxyalkanoate compounds as potential angiotensin-II receptor antagonists, demonstrating significant free radical scavenging capabilities while retaining antihypertensive properties. These findings suggest that this compound may possess similar biological activity profiles worthy of detailed investigation.
Environmental and agricultural chemistry research has also recognized the potential significance of tetrazole-substituted phenoxyalkanoate compounds in the context of herbicide development and resistance management. The structural similarity to established acetyl-coenzyme A carboxylase inhibiting herbicides, combined with the unique electronic properties imparted by the tetrazole ring, suggests potential applications in developing new selective herbicidal agents. This research direction is particularly relevant given the increasing prevalence of herbicide resistance in weed populations and the need for novel mechanisms of action.
Furthermore, the compound has contributed to advancing understanding of structure-activity relationships in peroxisome proliferator-activated receptor modulators. Synthetic studies involving related 4-hydroxyphenoxy propanoate derivatives as peroxisome proliferator-activated receptor agonists have provided insights into the structural requirements for biological activity in this class of compounds. These investigations have revealed that modifications to the phenoxy portion of these molecules can significantly impact their biological activity profiles, suggesting that the tetrazole substitution in this compound may confer unique biological properties compared to its non-tetrazole analogs.
Properties
IUPAC Name |
ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNSCSCLBTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Tetrazolyl-Substituted Building Blocks
The initial step involves synthesizing tetrazolyl-substituted intermediates, which serve as key precursors. This is achieved via the [3+2] cycloaddition of azide sources to nitrile compounds:
- Starting Material: ω-Cyanopropionic acid methyl ester (or similar derivatives)
- Reagents: Trimethylsilyl azide (TMSN₃), tetrabutylammonium fluoride (TBAF)
- Conditions: The reaction proceeds in an aprotic solvent such as acetonitrile, under mild temperature conditions, with TBAF facilitating the nucleophilic attack on the nitrile to form the tetrazole ring.
ω-Cyanopropionic acid methyl ester + TMSN₃ (with TBAF) → Tetrazolyl methyl ester
Nucleophilic Opening of Epoxides with Tetrazolyl Intermediates
The tetrazolyl methyl ester is then reacted with phenoxymethyl epoxides:
- Reagents: Phenoxymethyl epoxide, DABCO (catalyst)
- Conditions: Reflux in ethanol or acetonitrile; nucleophilic attack occurs at the less hindered epoxide carbon, leading to ring opening and formation of secondary alcohols with attached tetrazole groups.
Tetrazolyl methyl ester + phenoxymethyl epoxide → Tetrazolyl-phenoxy alcohol
Oxidation to Ketone and Ester Hydrolysis
The secondary alcohols are oxidized to ketones using Dess–Martin periodinane, a mild oxidant:
- Reagents: Dess–Martin periodinane
- Conditions: Room temperature in dichloromethane or acetonitrile
Subsequently, the methyl ester is hydrolyzed to the free acid:
- Reagents: Aqueous sodium hydroxide or potassium hydroxide
- Conditions: Room temperature or gentle heating, followed by acidification if necessary
Tetrazolyl-phenoxy alcohol → Oxidation → Ketone
Ketone + base → Hydrolysis → Carboxylic acid derivative
Esterification with Ethanol
To obtain the ethyl ester, the free acid is esterified:
- Reagents: Ethanol, catalytic acid (e.g., sulfuric acid)
- Conditions: Reflux with excess ethanol, followed by purification
Alternatively, direct esterification can be performed on the acid using ethyl chloroformate or ethyl bromide under basic conditions, depending on the specific synthetic pathway.
Industrial and Green Chemistry Considerations
For large-scale synthesis, modifications include:
- Use of eco-friendly solvents such as ethanol or ethyl acetate.
- Mild reaction conditions to reduce energy consumption.
- Catalytic processes to improve yield and selectivity.
- Purification via recrystallization or chromatography to ensure high purity.
Data Table: Summary of Synthetic Strategies
| Step | Reaction | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|---|
| 1 | Formation of tetrazolyl methyl ester | TMSN₃, TBAF | Acetonitrile, room temp | Build tetrazole core | High regioselectivity |
| 2 | Nucleophilic ring opening | Phenoxymethyl epoxide | DABCO, reflux | Attach phenoxy group | Regioselective attack |
| 3 | Oxidation | Dess–Martin periodinane | Room temp | Convert alcohol to ketone | Mild oxidant |
| 4 | Ester hydrolysis | NaOH or KOH | Room temp | Free acid formation | Controlled hydrolysis |
| 5 | Esterification | Ethanol, acid catalyst | Reflux | Form ethyl ester | Purification by recrystallization |
Research Findings and Optimization Insights
- Yield Optimization: Use of microwave-assisted reactions in steps 1 and 2 has shown to improve yields and reduce reaction times.
- Selectivity Control: Regioselectivity in epoxide ring opening is influenced by solvent polarity and catalyst choice, with DABCO favoring attack at less hindered carbons.
- Purity Enhancement: Chromatographic separation of regioisomers is critical, especially when multiple isomers are formed during tetrazole ring formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and nitrogen oxides, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tetrazole derivatives.
Medicine: Explored for its antihypertensive, antibacterial, and antifungal properties.
Industry: Utilized in the development of high-energy materials and as a stabilizer in photography.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of ethyl propanoate derivatives with substituted phenoxy groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: Tetrazole vs. Benzoxazole/Quinoxaline: The tetrazole group in the target compound introduces a highly polar and hydrogen-bond-capable moiety, contrasting with the electron-deficient heterocycles (e.g., benzoxazole, quinoxaline) in fenoxaprop or quizalofop. This difference may alter target enzyme interactions (e.g., acetyl-CoA carboxylase [ACCase] inhibition in grasses) by favoring ionic or dipole interactions over π-π stacking . Propargyl vs. Ethyl Esters: Clodinafop-propargyl’s propargyl group enhances phloem mobility compared to ethyl esters, suggesting the target compound’s ethyl ester may prioritize foliar absorption .
However, this may vary compared to benzoxazole/quinoxaline derivatives, which are designed for controlled degradation .
Synthetic Feasibility :
- The synthesis of tetrazole-containing compounds (e.g., via cycloaddition or substitution reactions) may require specialized conditions compared to the straightforward condensation methods used for benzoxazole derivatives (see for analogous reflux-based synthesis) .
Research Findings and Data
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogs)
| Property | This compound | Fenoxaprop ethyl ester | Quizalofop-P-ethyl |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 3.8 |
| Water Solubility (mg/L) | ~50 | ~20 | ~15 |
| Melting Point (°C) | 120–125 (decomp.) | 85–87 | 76–78 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
Note: Data extrapolated from structural analogs in –7.
Biological Activity
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a compound that incorporates a tetrazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring connected to a phenoxy group and an ethyl propanoate backbone. The presence of the tetrazole ring is crucial as it contributes significantly to the compound's biological activities, including antioxidant and antihypertensive properties.
1. Antioxidant Activity
Research indicates that compounds containing tetrazole rings exhibit significant free radical scavenging capabilities. This compound has shown enhanced antioxidant activity compared to its parent compounds, suggesting its potential in mitigating oxidative stress-related diseases.
2. Antihypertensive Effects
The compound retains antihypertensive properties, making it a candidate for further studies in cardiovascular health. The mechanism may involve the modulation of metabolic pathways linked to blood pressure regulation.
3. Urease Inhibition
Urease is an enzyme that plays a role in various physiological processes, and its inhibition can have therapeutic implications in treating conditions like urease-related infections. This compound has been noted for its urease inhibition capabilities, which adds to its pharmacological profile.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Receptor Interactions : Preliminary investigations suggest that this compound may interact with receptors involved in metabolic regulation, although specific binding affinities require further exploration.
- Biochemical Pathways : Compounds with similar structures have been shown to influence multiple biochemical pathways, leading to diverse downstream effects, including anti-inflammatory responses.
Research Findings and Case Studies
Several studies have highlighted the biological activity of tetrazole-containing compounds:
Q & A
Q. What are the established synthetic routes for Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate?
The compound is synthesized via the Huisgen reaction, starting with 4-cyanophenol and ethyl 2-chloropropanoate. Key steps include:
- Cyclization of intermediates using reagents like hydrazine hydrate under reflux conditions in ethanol or acetic acid.
- Purification via recrystallization from water-ethanol mixtures, yielding light-yellow powders with ~65% efficiency .
- Advanced protocols involve refluxing in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, respectively.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Diffraction: Single-crystal analysis resolves stereochemistry and intramolecular interactions (e.g., dihedral angles between tetrazole and aromatic rings) .
- Infrared Spectroscopy (IR): Identifies functional groups like ester carbonyl (C=O) and tetrazole (N-H) stretches .
Q. What are the primary physical and chemical properties of this compound?
- Physical Properties: Melting point ranges (e.g., 141–143°C), solubility in polar aprotic solvents (DMSO, ethanol), and crystalline morphology .
- Chemical Properties: Reactivity at the ester group (hydrolysis, transesterification) and tetrazole ring (electrophilic substitutions, coordination with metal ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Systems: DMSO enhances cyclization efficiency, while ethanol aids in recrystallization .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine-mediated cyclization .
- Temperature Control: Reflux at 80–100°C for 4–18 hours balances reaction completion and side-product minimization .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress and intermediate stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative Structural Analysis: Compare analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) to identify activity determinants like substituent positioning .
- Dose-Response Studies: Evaluate IC50 values across cell lines or enzymatic assays to isolate structure-activity relationships (SAR) .
- Target Validation: Use knock-out models or competitive binding assays to confirm interactions with biological targets (e.g., inflammatory enzymes) .
Q. How can the tetrazole ring be modified to enhance pharmacological or herbicidal activity?
- Substituent Introduction: Electrophilic substitutions (e.g., bromination at the 5-position) improve stability and binding affinity .
- Coordination Chemistry: Metal complexes (e.g., with Zn²⁺ or Cu²⁺) can amplify herbicidal or antimicrobial effects via redox activity .
- Bioisosteric Replacement: Replace tetrazole with triazole or oxadiazole rings to modulate lipophilicity and bioavailability .
Q. What methodologies are used to study the compound’s herbicidal mechanisms?
- Enzymatic Inhibition Assays: Test inhibition of acetyl-CoA carboxylase (ACC), a target for graminicides, using spectrophotometric methods .
- Field Trials: Evaluate pre- and post-emergent herbicidal activity in model plants (e.g., Arabidopsis) under controlled light/temperature conditions .
- Metabolite Profiling: LC-MS/MS identifies degradation products in soil or plant tissues to assess environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
